molecular formula C19H18N6O3S B2653657 N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034340-22-0

N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Numéro de catalogue B2653657
Numéro CAS: 2034340-22-0
Poids moléculaire: 410.45
Clé InChI: LJKYFUGLYLTJRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a quinoxaline derivative . Quinoxaline derivatives have been synthesized and biologically evaluated against various tumor cell lines, including HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell line .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves the creation of three series of these compounds . The specific synthesis process of “N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is not detailed in the available resources.

Applications De Recherche Scientifique

Anticancer Applications

  • Novel thiophene derivatives, including those with sulfonamide moieties, have shown potential as anticancer agents. These compounds demonstrated cytotoxic activities against the human breast cancer cell line MCF7, indicating their promise in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).

Antibacterial Activity

  • A study explored the synthesis of various quinoxalines, including those with sulfonamide linkages, which exhibited significant antibacterial activities against Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Synthesis and Mechanism

  • Research on the reaction of isatins with amino uracils and isoxazoles highlighted the synthesis of novel quinoxaline scaffolds. This study provided insights into the mechanism of synthesis, emphasizing the importance of the isatin ring in the formation of these compounds (Poomathi, Mayakrishnan, Muralidharan, Srinivasan, & Perumal, 2015).

COX-2 Inhibition

  • Certain pyrazines and quinoxalines with sulfonamide groups have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX-1/COX-2), demonstrating potential as COX-2 inhibitors. This points to their possible use in anti-inflammatory therapies (Singh et al., 2004).

Antimicrobial Agents

  • A series of quinoxaline derivatives were synthesized and evaluated for their antimicrobial activity, showing substantial efficacy against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial agents (Kumar, Chawla, Kumar, & Sahu, 2014).

Metabolic Activation

  • The enzymatic phase II activation of certain heterocyclic amines by various organs in monkeys and rats was studied, providing insights into the metabolic processing of compounds related to N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide (Davis, Schut, & Snyderwine, 1993).

Orientations Futures

Given the promising activity of some quinoxaline derivatives against various tumor cell lines, future research could focus on further optimization and development of these compounds as anti-cancer and apoptotic inducing candidates .

Propriétés

IUPAC Name

N-[3-(3-methoxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-25-12-15(11-20-25)29(26,27)24-19-18(21-13-6-5-7-14(10-13)28-2)22-16-8-3-4-9-17(16)23-19/h3-12H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKYFUGLYLTJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.